tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
Description
The compound tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid featuring a tert-butyl carbamate (Boc) protecting group. Its structure comprises a pyrrolidine ring linked at position 2 to a pyridine ring substituted with a methyl group at position 5 and a pyrrolidin-1-yl moiety at position 6.
Properties
Molecular Formula |
C19H29N3O2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-14-12-15(13-20-17(14)21-9-5-6-10-21)16-8-7-11-22(16)18(23)24-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
DNEVHVHSCYLKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For instance, the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reduction of a nitro precursor using palladium on carbon (Pd/C) in ethanol .
Chemical Reactions Analysis
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of receptor-ligand interactions due to its ability to bind to specific molecular targets.
Industrial Applications: It is utilized in the synthesis of more complex organic molecules that are used in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine and pyridine rings play a crucial role in binding to these targets, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017):
*Calculated molecular weight based on the compound’s formula.
Key Structural and Functional Differences:
Iodinated analogs (e.g., CAS 1228665-81-3) introduce heavy halogens, enhancing molecular weight and polarizability, which may improve crystallinity for X-ray studies .
Functional Groups :
- The Boc group in the target compound and iodinated/fluorinated analogs protects the pyrrolidine nitrogen, enabling selective deprotection during synthesis.
- Nitrile (CAS 1228665-87-9) and hydroxymethyl (CAS 1228666-05-4) groups introduce divergent reactivity: nitriles are electrophilic, while hydroxymethyl groups facilitate hydrogen bonding .
Synthetic and Economic Considerations: Halogenated analogs (Br, I) are costlier due to challenging synthesis and purification steps, reflected in their high price ($400/g) . The target compound’s lack of halogens or rare substituents may render it more synthetically accessible, though pricing data is unavailable.
Biological Activity
tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound noted for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine and a pyridine ring, which are significant for its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H29N3O2 |
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | tert-butyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
| InChI | InChI=1S/C19H29N3O2/c1-14... |
| Canonical SMILES | CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OC(C)(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been shown to modulate various biochemical pathways, making it a candidate for therapeutic applications in neurological disorders.
Interaction with GSK-3β
Recent studies have highlighted the compound's potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer’s disease. GSK-3β overactivity leads to neuroinflammation and tau hyperphosphorylation, contributing to neurodegeneration. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on GSK-3β, with IC50 values around 70 nM .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound through various assays:
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models. This suggests its potential use in treating inflammatory conditions associated with neurodegenerative diseases .
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using mouse hippocampal neuronal cells (HT22) and microglial cells (BV2). Results indicated that the compound did not significantly affect cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
Research involving similar compounds has provided insights into their therapeutic potential:
- GSK Inhibition : A study identified a series of GSK inhibitors based on pyridine scaffolds that showed promise in mitigating neurodegeneration in animal models. These compounds restored cognitive function and reduced tau phosphorylation .
- Inflammation Modulation : Another study demonstrated that inhibition of GSK-3β led to decreased levels of pro-inflammatory cytokines while increasing anti-inflammatory markers, indicating a dual role in modulating immune responses within the central nervous system .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purification methods for tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling reactions, such as the formation of mixed anhydrides using reagents like isobutyl chloroformate and bases (e.g., DIPEA) in dichloromethane. Post-reaction, purification via flash chromatography (silica gel column with gradients of ethyl acetate/hexane) is critical for isolating the product . Work-up steps include sequential washes with acidic (0.1 M HCl) and basic (saturated NaHCO₃) solutions to remove unreacted starting materials. Yield optimization (~59%) relies on stoichiometric control and reaction monitoring by LC-MS .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR spectra verify the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H), pyrrolidine/pyridine protons, and methyl substituents. Coupling patterns distinguish aromatic protons in the pyridine ring .
- IR : Peaks at ~1700 cm⁻¹ confirm the carbamate (C=O) group.
- HRMS : Exact mass determination (e.g., [M+H]⁺) ensures molecular formula consistency .
Q. What safety protocols should be followed during handling and synthesis?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile solvents (e.g., CH₂Cl₂). Wear nitrile gloves and eye protection due to potential skin/eye irritation (acute toxicity data in SDS). In case of exposure, rinse with water and consult a physician. Store the compound in a cool, dry environment, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELX resolve stereochemical ambiguities in this compound?
- Methodological Answer : SHELXL refines X-ray diffraction data to model bond lengths, angles, and torsional parameters. For stereoisomers, residual density maps and R-factor analysis distinguish between enantiomers. High-resolution data (<1.0 Å) improves precision in locating hydrogen atoms and verifying pyrrolidine ring puckering .
Q. What strategies address contradictions in spectroscopic or crystallographic data during structural validation?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Crystallographic twinning : Use SHELXD/SHELXE to deconvolute overlapping reflections in twinned crystals .
- Dynamic effects : Variable-temperature NMR or NOE experiments resolve conformational flexibility in solution vs. solid-state structures .
Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?
- Methodological Answer : Stability studies (e.g., HPLC monitoring under acidic/basic conditions) reveal susceptibility to hydrolysis of the tert-butyl carbamate group. For biological assays, buffer selection (e.g., neutral pH) and low-temperature storage (-20°C) prevent degradation. Thermal gravimetric analysis (TGA) determines decomposition thresholds .
Q. What computational methods predict the compound’s reactivity in catalytic or medicinal chemistry applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
